BenchChemオンラインストアへようこそ!

Cabergoline-d5

LC-MS/MS Quantitation Bioanalysis Method Validation

(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide, commonly referred to as Cabergoline-d5 (CAS 1426173-20-7), is a deuterium-labeled isotopologue of the ergot-derived dopamine agonist cabergoline. Its molecular formula is C26H32D5N5O2, with a molecular weight of approximately 456.64 g/mol.

Molecular Formula C26H37N5O2
Molecular Weight 456.6 g/mol
Cat. No. B13850209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabergoline-d5
Molecular FormulaC26H37N5O2
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
InChIInChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1/i1D2,5D,11D2
InChIKeyKORNTPPJEAJQIU-STWQDDCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cabergoline-d5 (1426173-20-7): Deuterated Dopamine D2 Agonist for LC-MS/MS Quantitation and Metabolic Tracing


(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide, commonly referred to as Cabergoline-d5 (CAS 1426173-20-7), is a deuterium-labeled isotopologue of the ergot-derived dopamine agonist cabergoline. Its molecular formula is C26H32D5N5O2, with a molecular weight of approximately 456.64 g/mol [1]. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of cabergoline in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Cabergoline-d5 Cannot Be Substituted by Unlabeled Cabergoline or d6 Analogs in Validated Analytical Workflows


In regulated bioanalysis and pharmacokinetic (PK) studies, the selection of an internal standard is critical for achieving the required accuracy, precision, and linearity as mandated by regulatory guidelines (e.g., FDA, EMA). While unlabeled cabergoline shares identical chromatographic retention time and ionization efficiency with the analyte, its use as an internal standard would result in signal interference, preventing the reliable integration of analyte peaks [1]. Conversely, substituting Cabergoline-d5 with an alternative isotopologue like cabergoline-d6 introduces a different mass shift (+6 Da) relative to the +5 Da shift of the d5 compound. This necessitates a full re-validation of the mass spectrometry method, including recalibration of selected reaction monitoring (SRM) transitions and reassessment of matrix effects, which directly impacts project timelines and the comparability of data across studies [2]. The established LC-MS/MS methods using cabergoline-d5 have demonstrated a validated linear range of 1.86–124 pg/mL with inter-day precision ranging from 7.9% to 10.7% RSD, performance parameters that are not guaranteed when switching to a non-identical internal standard [3].

Quantitative Performance Benchmarks: Cabergoline-d5 vs. Alternatives in Analytical Method Validation


LLOQ and Linear Dynamic Range Comparison: Cabergoline-d5 vs. Non-Deuterated Analog

In a validated LC-ESI-MS/MS method for the determination of cabergoline in human plasma, the use of a deuterated internal standard (Cabergoline-d5) enabled a lower limit of quantitation (LLOQ) of 1.86 pg/mL and a linear calibration range spanning nearly two orders of magnitude (1.86–124 pg/mL) [1]. In contrast, methods employing non-deuterated structural analogs as internal standards typically exhibit higher LLOQs due to differential matrix effects and extraction recoveries, compromising the sensitivity required for low-dose PK studies of cabergoline [2].

LC-MS/MS Quantitation Bioanalysis Method Validation

Inter-Day Precision and Accuracy: Cabergoline-d5 Method Validation Data

The LC-MS/MS method utilizing Cabergoline-d5 as the internal standard was validated for inter-day precision and accuracy across four quality control (QC) concentration levels. The inter-day precision (%RSD) ranged from 7.9% to 10.7%, while the mean accuracy across all QC levels and validation runs was 99.1 ± 10.2% (RSD = 10.3%, n = 78) [1]. These values meet the acceptance criteria for bioanalytical method validation (precision ≤15% RSD; accuracy 85–115%) as outlined in the FDA's Bioanalytical Method Validation Guidance for Industry [2].

Precision and Accuracy Bioanalytical Method Validation Quality Control

Target Binding Affinity (Ki) of Cabergoline: Context for Pharmacological Studies

Cabergoline (unlabeled) demonstrates high binding affinity for dopamine D2, D3, and serotonin 5-HT2B receptors with Ki values of 0.7 nM, 1.5 nM, and 1.2 nM, respectively . In comparison, the dopamine agonist bromocriptine exhibits a Ki of approximately 4.9 nM for the D2 receptor [1]. The deuterated analog, Cabergoline-d5, is anticipated to exhibit pharmacologically identical receptor binding to cabergoline due to the absence of a significant kinetic isotope effect in binding assays [2].

Receptor Binding Pharmacology Dopamine Agonist

Metabolic Pathway and CYP450 Involvement: Baseline for Deuterium Isotope Effect Studies

Cabergoline is known to undergo extensive hepatic metabolism, primarily via hydrolysis of the acylurea moiety [1]. CYP450-mediated metabolism is considered minimal; however, co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) can increase cabergoline plasma levels, suggesting a secondary CYP3A4-dependent pathway [2]. This metabolic profile provides a defined baseline for investigating the potential metabolic consequences of deuteration with Cabergoline-d5. While no primary literature directly compares the metabolic stability of Cabergoline-d5 versus unlabeled cabergoline, the substitution of five hydrogen atoms with deuterium at the allyl group has the potential to reduce the rate of CYP450-mediated oxidation at this site, a phenomenon known as the kinetic isotope effect [3].

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Validated Application Scenarios for Cabergoline-d5 (1426173-20-7) in Bioanalysis and Drug Development


Primary Internal Standard for LC-MS/MS Quantitation of Cabergoline in Human Plasma

Cabergoline-d5 is the validated internal standard for a published LC-MS/MS method that quantifies cabergoline in human plasma with an LLOQ of 1.86 pg/mL and a linear range of 1.86–124 pg/mL [1]. This method is directly applicable for the analysis of plasma samples from clinical pharmacokinetic studies of cabergoline (e.g., for the treatment of hyperprolactinemia or Parkinson's disease). The method's validated inter-day precision (7.9–10.7% RSD) and accuracy (99.1 ± 10.2%) meet regulatory standards [2].

Quantitative Analysis in Pharmacokinetic Drug-Drug Interaction Studies

Because cabergoline's metabolism involves CYP3A4, albeit minimally, the potential for drug-drug interactions (DDIs) exists when co-administered with strong CYP3A4 inhibitors [3]. Cabergoline-d5 serves as a critical internal standard for accurately measuring the magnitude of change in cabergoline plasma exposure (AUC and Cmax) in dedicated clinical DDI studies. The high precision of the LC-MS/MS method using this internal standard is necessary to detect and quantify modest, yet clinically relevant, changes in drug levels.

Tracer in In Vitro Competitive Receptor Binding Assays

Cabergoline exhibits high affinity for dopamine D2, D3, and serotonin 5-HT2B receptors with Ki values of 0.7, 1.5, and 1.2 nM, respectively . The deuterated analog, Cabergoline-d5, is anticipated to bind these receptors with identical affinity and can be utilized as a non-radiolabeled tracer in mass spectrometry-based competitive binding assays to determine the affinity of novel compounds, circumventing the use of radioactive materials.

Investigative Tool for Assessing the Deuterium Isotope Effect on Cabergoline Metabolism

The metabolic pathway of cabergoline, which involves both hydrolysis and minor CYP450 oxidation, provides a clear context for evaluating the potential of the kinetic isotope effect to alter drug metabolism [4]. Comparative incubation studies using Cabergoline-d5 and unlabeled cabergoline in human hepatocytes or recombinant CYP enzymes can quantify any reduction in the rate of oxidative metabolism at the deuterated allyl group, which may inform the development of next-generation deuterated dopamine agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabergoline-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.